Ethyl benzo[c]cinnoline-4-carboxylate
Description
Historical Development of Cinnoline Chemistry
The cinnoline scaffold, a bicyclic heteroaromatic system comprising two nitrogen atoms, was first synthesized in 1883 by Viktor Richter through cyclization of o-alkynylaniline derivatives. This breakthrough marked the inception of cinnoline chemistry, with subsequent advancements focusing on optimizing synthetic pathways. Early methods, such as the Richter cinnoline synthesis , relied on diazotization and cyclization of ortho-substituted anilines, but yields were often low due to competing side reactions. The mid-20th century saw the development of the Widman–Stoermer synthesis , which utilized α-vinyl anilines for more efficient ring closure. By the 1990s, transition-metal-catalyzed approaches emerged, enabling selective functionalization of the cinnoline core. Benzo[c]cinnoline derivatives, characterized by a fused benzene ring, gained prominence in the 2000s due to their enhanced stability and electronic properties.
Significance of Benzo[c]Cinnoline Core in Heterocyclic Chemistry
The benzo[c]cinnoline framework is a cornerstone of heterocyclic chemistry due to its:
- Electronic versatility : The conjugated π-system and electron-deficient nature facilitate charge transport, making it valuable in organic semiconductors.
- Biological relevance : Its structural similarity to purine bases allows interactions with enzymes and nucleic acids, enabling applications in medicinal chemistry.
- Synthetic flexibility : Functionalization at positions 4 and 8 (Figure 1) permits tailored modifications for agrochemicals, dyes, and coordination complexes.
Table 1 : Key Applications of Benzo[c]Cinnoline Derivatives
| Application | Example | Reference |
|---|---|---|
| Anticancer agents | Intercalation with G-quadruplex DNA | |
| Organic electronics | Fluorophores for OLEDs | |
| Catalysis | Ligands in transition-metal complexes |
Ethyl Benzo[c]Cinnoline-4-Carboxylate in Contemporary Research
This compound (EBCC) has emerged as a pivotal intermediate in pharmaceutical and materials science research. Recent studies highlight its role in:
- Antitumor drug development : EBCC derivatives inhibit topoisomerase IIα, a target in leukemia therapy, with IC₅₀ values as low as 45 nM.
- Fluorescent probes : The ester group enhances solubility, enabling EBCC-based dyes for bioimaging with emission maxima at 571 nm.
- Coordination chemistry : EBCC serves as a ligand in Cu-catalyzed C–N coupling reactions, critical for synthesizing azoarenes.
A 2023 study demonstrated EBCC’s utility in one-pot syntheses, achieving 99% yield for benzo[c]cinnoline derivatives via auto-deprotection of phthaloyl groups.
Structural Features and Nomenclature Classifications
EBCC (C₁₃H₁₀N₂O₂) features:
- Tricyclic core : A benzo[c]cinnoline backbone with fused benzene and pyridazine rings.
- Ester functionalization : An ethyl carboxylate group at position 4, enhancing electrophilicity for nucleophilic substitutions.
Nomenclature :
- IUPAC name : this compound.
- Systematic numbering : Positions 1–12 follow IUPAC guidelines for fused polycyclics (Figure 1).
Structural Analysis :
- X-ray crystallography : Confirms planar geometry with bond lengths of 1.34 Å for N=N and 1.48 Å for C-O in the ester group.
- Spectroscopic data : IR peaks at 1720 cm⁻¹ (C=O stretch) and ¹H NMR signals at δ 4.35 ppm (OCH₂CH₃).
Table 2 : Comparative Structural Data of Cinnoline Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Benzo[c]cinnoline | C₁₂H₈N₂ | 172.21 |
| EBCC | C₁₃H₁₀N₂O₂ | 252.27 |
| 4-Hydroxycinnoline | C₈H₆N₂O | 162.15 |
Properties
CAS No. |
19174-80-2 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
ethyl benzo[c]cinnoline-4-carboxylate |
InChI |
InChI=1S/C15H12N2O2/c1-2-19-15(18)12-8-5-7-11-10-6-3-4-9-13(10)16-17-14(11)12/h3-9H,2H2,1H3 |
InChI Key |
RLYCHJXNFILQEA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC2=C1N=NC3=CC=CC=C23 |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1N=NC3=CC=CC=C23 |
Synonyms |
Benzo[c]cinnoline-4-carboxylic acid ethyl ester |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Research indicates that ethyl benzo[c]cinnoline-4-carboxylate exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance:
- Case Study: Antimicrobial Efficacy
Antitumor Activity
The antitumor potential of this compound has been investigated extensively:
- Case Study: Tumor Growth Inhibition
Anti-inflammatory Properties
The compound is also noted for its anti-inflammatory effects:
- Mechanism of Action
Data Tables
| Activity | Tested Organisms | MIC (µg/mL) | Comparison with Standard |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 8 | Lower than Penicillin |
| Escherichia coli | 16 | Lower than Ciprofloxacin | |
| Antitumor | Murine Tumor Models | - | Significant Reduction in Size |
| Anti-inflammatory | - | - | Reduced Edema Compared to Diclofenac |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl benzo[c]cinnoline-4-carboxylate with structurally analogous ethyl carboxylates, focusing on molecular features, substituent effects, and inferred applications.
Structural and Functional Group Comparisons
Key Observations:
Heterocyclic vs. Non-Heterocyclic Cores: this compound and quinazoline derivatives (e.g., ) contain nitrogen-rich bicyclic systems, enhancing their ability to participate in hydrogen bonding and π-π stacking. This makes them suitable for targeted drug design, particularly in kinase inhibition . In contrast, non-heterocyclic analogs like ethyl 4-nitrocinnamate lack nitrogen atoms, limiting their electronic complexity but favoring applications in dyes or explosives due to nitro group reactivity.
Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro group in ethyl 4-nitrocinnamate increases electrophilicity, whereas the chloro group in ethyl 4-chlorocinnamate enhances lipophilicity, impacting solubility and bioavailability. Amino Groups: Ethyl 2-aminothiazole-4-carboxylate exhibits nucleophilic reactivity due to its amino substituent, making it a precursor for bioactive thiazole derivatives.
This compound’s moderate molecular weight (~202 g/mol) balances solubility and membrane permeability, advantageous for drug delivery .
Physicochemical Properties (Inferred)
While direct experimental data (e.g., logP, solubility) for this compound are unavailable in the provided evidence, comparisons can be drawn:
- Lipophilicity: The cinnoline core likely confers moderate lipophilicity (similar to quinazoline derivatives ), whereas nitro-substituted cinnamates are more polar due to EWGs.
- Thermal Stability: Heterocyclic cores (cinnoline, thiazole, quinazoline) generally exhibit higher thermal stability than benzene-based esters, as seen in materials science applications .
Preparation Methods
Reaction Mechanism and Substrate Design
The Sc(OTf)₃-catalyzed annulation of N-carbonyl aryldiazenes with dienes offers a direct route to cinnoline derivatives. For ethyl benzo[c]cinnoline-4-carboxylate, the reaction involves a N-carbonyl aryldiazene (2a ) and a benzene-containing diene. The mechanism proceeds via a π-facial approach, where scandium(III) triflate activates the diazene for cycloaddition. Two pathways are proposed:
-
Endo-facial approach : Cyclopentadiene attacks the diazene to form a [4 + 2] intermediate (6 ), leading to the cycloadduct (3a ).
-
Exo-facial approach : Alternative orbital alignment generates intermediate (8 ), yielding the same product.
A stepwise ionic mechanism via intermediate (9 ) is also plausible, particularly for sterically hindered substrates.
Experimental Protocol
-
Combine N-carbonyl aryldiazene (2a , 0.5 mmol) with cyclopentadiene (1.5 equiv) in CHCl₃ (3 mL).
-
Add Sc(OTf)₃ (1.5 equiv) under nitrogen and stir at room temperature for 1–6 hours.
-
Quench with NaOH (2 M), extract with CH₂Cl₂, dry over MgSO₄, and purify via recrystallization or column chromatography.
Yield : 71% for 3a (cyclopenta[c]cinnoline analog). Adapting this method for benzo[c]cinnoline requires substituting cyclopentadiene with a benzene-derived diene, which may necessitate higher temperatures (40–60°C) and extended reaction times (8–12 hours).
Spectral Characterization
Key data for analogous cinnolines:
-
IR : 1694 cm⁻¹ (ester C=O stretch).
-
¹H NMR (CDCl₃): δ 7.07–6.79 (aromatic protons), 5.77–5.31 (olefinic protons), 4.48 (q, OCH₂CH₃), 1.42 (t, CH₃).
-
¹³C NMR : 161.8 ppm (ester carbonyl).
Friedel-Crafts Cyclization
Catalytic Systems and Optimization
Friedel-Crafts cyclization using Lewis acids (e.g., TiCl₄, SnCl₄, AlCl₃) enables the closure of the cinnoline ring from pre-functionalized precursors. A patent describes the synthesis of 6,7-methylenedioxycinnoline derivatives using nitrobenzene as the solvent at 80–100°C for 4–6 hours. For this compound, the precursor 2e (ethyl 2-(4-(trifluoromethoxy)phenyl)diazene-1-carboxylate) is cyclized in the presence of AlCl₃.
Synthetic Procedure
-
Dissolve precursor 2e (0.5 mmol) in nitrobenzene (5 mL).
-
Add AlCl₃ (0.6 mmol) and heat at 90°C for 5 hours.
-
Cool, dilute with CH₂Cl₂, wash with HCl (5%), and purify via silica gel chromatography.
Challenges and Modifications
-
Regioselectivity : Electron-withdrawing groups (e.g., -CF₃) at the 4-position direct cyclization to the desired position.
-
Side Reactions : Over-acylation is mitigated by using stoichiometric AlCl₃ and controlled heating.
Multi-Step Synthesis via Amidrazone Cyclization
Reaction Design
This method involves cyclizing naphthylamidrazones with polyphosphoric acid (PPA) to form benzo-fused cinnolines. For this compound, the amidrazone intermediate is prepared from 2-aminobenzoic acid hydrazide and ethyl glyoxylate.
-
Amidrazone Formation : React 2-aminobenzoic acid hydrazide with ethyl glyoxylate in ethanol.
-
Cyclization : Treat the amidrazone with PPA at 120°C for 3 hours.
-
Esterification : Protect the carboxylate with ethanol/H₂SO₄.
Optimization Insights
Analytical Data
-
MS : m/z 295 [M+H]⁺.
-
¹H NMR (DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89–7.45 (m, 4H), 4.32 (q, OCH₂CH₃), 1.34 (t, CH₃).
Comparative Analysis of Methods
| Parameter | Sc(OTf)₃ Annulation | Friedel-Crafts | Amidrazone Cyclization |
|---|---|---|---|
| Yield | 65–75% | 68–73% | 70–75% |
| Reaction Time | 1–6 hours | 4–6 hours | 3 hours |
| Catalyst Cost | High (Sc(OTf)₃) | Moderate (AlCl₃) | Low (PPA) |
| Scalability | Limited by catalyst | Industrial feasible | Lab-scale |
| Byproducts | Minor | Moderate | Minimal |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl benzo[c]cinnoline-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of cinnoline derivatives often involves cyclization reactions. For this compound, a validated route employs AlCl₃-catalyzed intramolecular cyclization in refluxing chlorobenzene (PhCl). For example, substituting the hydrazine precursor (e.g., 1-[N'-(diethoxycarbonylmethylene)hydrazino] derivatives) under these conditions yields the cinnoline core with a 69% efficiency . Optimization should focus on:
- Catalyst loading : Varying AlCl₃ concentrations to balance yield and side reactions.
- Solvent selection : Testing alternatives to PhCl (e.g., toluene, DMF) for improved solubility.
- Temperature control : Monitoring exothermic reactions to prevent decomposition.
- Purification : Column chromatography or recrystallization to isolate the product, with purity verified by HPLC (>98% purity standards, as in related benzoic acid derivatives) .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer : A multi-technique approach is critical:
- Mass Spectrometry (MS) : High-resolution ESI-MS (exact mass: 323.0605614 g/mol) confirms molecular composition .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve aromatic protons and ester functionalities.
- X-ray Crystallography : SHELXL refinement (via SHELX software) for unambiguous structural determination, especially for resolving tautomeric forms .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points (>300°C observed in structurally similar benzoic acid derivatives) .
Advanced Research Questions
Q. How do hydrogen bonding patterns influence the crystal packing and stability of this compound?
- Methodological Answer : Graph set analysis (as per Etter’s formalism) can decode hydrogen-bonding networks. For cinnoline derivatives:
- Donor-Acceptor Pairs : Identify N–H···O and C–H···O interactions using crystallographic data (e.g., SHELXL outputs).
- Packing Efficiency : Compare hydrogen-bonding motifs (e.g., chains vs. rings) to correlate with thermal stability. For example, extended networks may enhance melting points .
- Twinned Data Refinement : Use SHELXPRO to handle high-symmetry space groups and twinning, common in hydrogen-bonded crystals .
Q. How can researchers resolve discrepancies in reported spectroscopic or thermal data for this compound?
- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Strategies include:
- Cross-Validation : Compare NMR/MS data across multiple batches and solvents.
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to quantify impurities; impurities >2% can skew melting points .
- Polymorph Screening : Recrystallize from solvents like ethanol/water mixtures to isolate stable polymorphs .
Q. What strategies exist for modifying the cinnoline core to enhance photophysical or biological properties?
- Methodological Answer : Functionalization at the 4-carboxylate or benzo[c] positions can tune properties:
- Electron-Withdrawing Groups : Introduce –NO₂ or –CF₃ at the 6-position to alter electron density (see trifluoromethyl-substituted quinoline analogs) .
- Biological Activity Screening : Use in-vitro assays (e.g., CAM assays for angiogenesis inhibition) to evaluate modified derivatives .
- Computational Modeling : DFT calculations to predict substituent effects on HOMO-LUMO gaps and binding affinities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
